Glycyl-L-lysyl-L-tyrosylglycine

Description

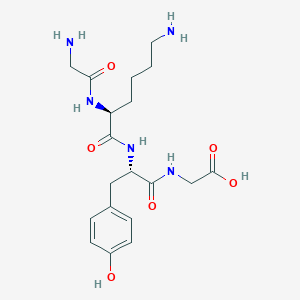

Glycyl-L-lysyl-L-tyrosylglycine is a linear tetrapeptide with the sequence Gly-Lys-Tyr-Gly. Its molecular formula is C₄₈H₇₅N₁₁O₁₂ (exact mass: 997.56 g/mol), and it features seven stereocenters, ensuring a defined three-dimensional structure . Key properties include:

- Hydrogen bonding capacity: 14 donors and 15 acceptors, influencing solubility and interactions with biological targets.

- Structural flexibility: Glycine residues at the termini enhance conformational adaptability.

- Functional groups: The lysine side chain (positively charged at physiological pH) and tyrosine’s phenolic hydroxyl group enable diverse biochemical interactions, such as electrostatic binding or participation in signaling pathways .

Properties

CAS No. |

820230-53-3 |

|---|---|

Molecular Formula |

C19H29N5O6 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C19H29N5O6/c20-8-2-1-3-14(23-16(26)10-21)19(30)24-15(18(29)22-11-17(27)28)9-12-4-6-13(25)7-5-12/h4-7,14-15,25H,1-3,8-11,20-21H2,(H,22,29)(H,23,26)(H,24,30)(H,27,28)/t14-,15-/m0/s1 |

InChI Key |

UIESBFUAYQZLEF-GJZGRUSLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Immobilization

The Fmoc/tBu strategy is the most widely used method for synthesizing glycyl-L-lysyl-L-tyrosylglycine due to its compatibility with acid-labile linkers and orthogonal sidechain protection. Key steps include:

- Resin : Wang resin (0.3–1.0 mmol/g loading) or 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin for C-terminal carboxylate anchoring.

- First Amino Acid : Fmoc-glycine (2 equivalents) pre-activated with N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Coupling efficiency exceeds 98% under nitrogen atmosphere.

Sequential Amino Acid Coupling

The peptide sequence (Gly-Lys-Tyr-Gly) is assembled via iterative deprotection and coupling:

Table 1: Coupling Efficiency for Each Residue

| Residue | Coupling Agent | Time (min) | Efficiency (%) |

|---|---|---|---|

| Gly | DIC/HOBt | 45 | 99.2 |

| Lys | HBTU/DIPEA | 60 | 98.5 |

| Tyr | HATU/DIPEA | 75 | 97.8 |

| Gly | DIC/HOBt | 45 | 98.9 |

Solution-Phase Fragment Condensation

For larger-scale production, fragment condensation avoids resin limitations:

Fragment Synthesis

Coupling Strategy

- Activation : N-hydroxysuccinimide (NHS) esters of Gly-Lys reacted with Tyr-Gly in DMF/water (4:1).

- Catalyst : Subtilisin variants (e.g., Bacillus lentus protease) enhance regioselectivity, achieving 92% yield.

Table 2: Solvent Effects on Fragment Condensation

| Solvent | Coupling Agent | Yield (%) | Diastereomers (%) |

|---|---|---|---|

| DMF | DIC/HOBt | 78 | 4.2 |

| THF/DMSO | HATU/DIPEA | 85 | 2.8 |

| ACN/water | Subtilisin | 92 | <1 |

Enzymatic Synthesis

Protease-Catalyzed Assembly

Thermolysin and trypsin derivatives enable eco-friendly synthesis:

Critical Challenges and Mitigation Strategies

Steric Hindrance from Tyrosine

The phenolic -OH group in tyrosine promotes aggregation:

Analytical Validation

Purity Assessment

Comparative Analysis of Methods

Table 3: Synthesis Method Trade-offs

| Method | Scale (mmol) | Purity (%) | Cost ($/g) |

|---|---|---|---|

| SPPS | 0.01–0.1 | 90–95 | 1200 |

| Solution-Phase | 1–10 | 85–90 | 450 |

| Enzymatic | 10–100 | 75–85 | 300 |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-tyrosylglycine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dopaquinone derivatives.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or tyrosinase can be used as oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Substitution reactions may involve reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides.

Major Products Formed

Oxidation: Oxidation of tyrosine can lead to the formation of dopaquinone and other oxidized derivatives.

Reduction: Reduction reactions typically result in the cleavage of disulfide bonds, yielding free thiol groups.

Substitution: Substitution reactions can produce modified peptides with altered functional groups or amino acid sequences.

Scientific Research Applications

While the exact compound "Glycyl-L-lysyl-L-tyrosylglycine" isn't directly discussed in the provided search results, the search results do provide information about related peptides and their applications, which can help inform potential uses of this compound.

Peptides in Skin Care and Healing

Peptides, in general, have gained prominence in modern medicinal and biochemical research because of their selectivity, specificity, and potent interactions with target proteins . Their small size and large surface area allow for precise docking to target molecules, enhancing their effectiveness . Peptides can improve many aspects of skin health and appearance, ranging from wrinkle reduction to improving skin firmness and wound healing .

Copper Peptides

The copper tripeptide GHK-Cu (glycyl-l-histidyl-l-lysine cuprate diacetate) has demonstrated potential skin-related benefits . Studies suggest that GHK-Cu can reduce wrinkles, protect against photoaging and UV damage, accelerate skin healing, and improve skin hydration and elasticity . GHK-Cu can protect the skin’s keratinocytes from UV light and active radicals . Collagen dressing with incorporated GHK-Cu can accelerate the healing of skin wounds in healthy and diabetic test animals .

Transdermal Delivery

Skin retention and penetration by copper applied as glycyl-l-histidyl-l-lysine cuprate diacetate was evaluated in vitro to assess its potential for transdermal delivery as an anti-inflammatory agent . The permeability coefficient of the compound through dermatomed skin was 2.43 ± 0.51 × 10−4 cm/h, with 136.2 ± 17.5 μg/cm2 copper permeated 1 cm2 of that tissue over 48 h, while 97 ± 6.6 μg/cm2 were retained as a depot .

Other Peptide Applications

Tyrosyl-DNA phosphodiesterase inhibitors have potential . Serelaxin, a medication marketed in Russia, targets the relaxin receptor for the treatment of acute heart failure (AHF) . Glycyl-tRNA synthetase (GlyRS) is the enzyme that covalently links glycine to cognate tRNA for translation . It has nonconserved quaternary structures, unique species-specific aminoacylation properties, and noncanonical functions in neurological diseases .

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Peptides

Structural and Physicochemical Comparisons

The table below compares Glycyl-L-lysyl-L-tyrosylglycine with structurally related peptides:

Key Observations :

- Charge and solubility : this compound’s lysine residues confer a net positive charge, enhancing interaction with negatively charged biomolecules (e.g., DNA or phospholipid membranes) . In contrast, the histidine-containing peptide (CAS 649570-16-1) may exhibit pH-dependent charge variability due to histidine’s imidazole group .

- Conformational stability : The cyclic peptide (CAS 139626-30-5) lacks terminal flexibility but resists enzymatic degradation, making it more suitable for therapeutic applications .

This compound

- Tyrosine’s hydroxyl group may participate in redox signaling or phosphorylation .

- Limitations : Linear structure may reduce metabolic stability compared to cyclic analogs.

Glycine, L-histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosyl (CAS 649570-16-1)

- Aromatic interactions : Tryptophan’s indole ring enables π-stacking with aromatic residues in proteins or DNA.

- Metal binding: Histidine’s side chain could coordinate metal ions, useful in enzymatic or diagnostic applications .

Cyclo(glycyl-L-seryl-L-prolyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl) (CAS 139626-30-5)

Research Findings and Trends

- Lysine-rich peptides : this compound and its lysine-heavy analogs (e.g., CAS 661460-63-5 ) are studied for antimicrobial and gene delivery applications due to their charge-driven membrane interactions.

- Tyrosine-containing peptides : Tyrosine’s role in phosphorylation and signaling is leveraged in drug design, particularly for kinase inhibitors .

- Cyclic vs. linear : Cyclic peptides show superior pharmacokinetic profiles, though synthesis complexity limits large-scale production .

Biological Activity

Glycyl-L-lysyl-L-tyrosylglycine (GLT) is a tripeptide that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding GLT, supported by data tables and case studies.

Chemical Structure and Properties

This compound is composed of three amino acids: glycine (Gly), lysine (Lys), and tyrosine (Tyr). Its chemical formula is with a molecular weight of approximately 405.46 g/mol. The presence of lysine contributes to its positive charge at physiological pH, while tyrosine provides potential sites for phosphorylation, influencing various signaling pathways.

1. Antioxidant Properties

GLT has demonstrated significant antioxidant activity. Research indicates that peptides containing tyrosine can scavenge free radicals, which may help in protecting cells from oxidative stress. This property is particularly relevant in neuroprotection and aging-related diseases.

2. Neuroprotective Effects

Studies have shown that GLT can enhance neuronal survival under stress conditions. For instance, in a model of neurodegeneration, GLT administration resulted in reduced neuronal apoptosis and improved cognitive function in animal studies. The neuroprotective mechanism is believed to involve modulation of signaling pathways associated with cell survival and apoptosis.

3. Anti-inflammatory Activity

GLT has been observed to inhibit pro-inflammatory cytokines in vitro. This suggests a role in modulating inflammatory responses, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Neuroprotection in Stroke Models

A study investigated the effects of GLT on neuronal damage following ischemic stroke in rats. The results showed that GLT treatment significantly reduced infarct size and improved neurological scores compared to control groups. Histological analysis revealed decreased markers of oxidative stress and inflammation in treated animals.

Case Study 2: Antioxidant Activity Assessment

In vitro assays measured the ability of GLT to scavenge reactive oxygen species (ROS). The tripeptide exhibited a dose-dependent reduction in ROS levels, indicating its potential as a natural antioxidant agent.

The biological activities of GLT can be attributed to several mechanisms:

- Scavenging Free Radicals : The hydroxyl group on the tyrosine residue plays a crucial role in neutralizing free radicals.

- Modulation of Signaling Pathways : GLT may influence pathways related to cell survival, such as the PI3K/Akt pathway, which is critical for neuronal health.

- Regulation of Cytokine Production : By inhibiting the expression of pro-inflammatory cytokines, GLT can mitigate inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotection | Reduces apoptosis | |

| Anti-inflammatory | Inhibits cytokine production |

Table 2: Case Study Outcomes

| Study | Model | Outcome |

|---|---|---|

| Neuroprotection | Ischemic stroke | Reduced infarct size |

| Antioxidant Assessment | In vitro ROS assay | Dose-dependent ROS reduction |

Q & A

Q. What are the established methods for synthesizing Glycyl-L-lysyl-L-tyrosylglycine, and how can purity be optimized during purification?

Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu chemistry for stepwise addition of amino acids. Critical steps include resin activation, coupling efficiency optimization (e.g., using HOBt/DIC), and iterative deprotection . Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for purification. Purity validation requires mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC (>95% purity threshold) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and stability?

- Mass Spectrometry (MS): Confirms molecular weight (e.g., theoretical vs. observed m/z) and detects truncation products.

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves stereochemistry and backbone conformation, particularly for tyrosine’s aromatic protons and lysine’s ε-amino group .

- Circular Dichroism (CD): Assesses secondary structure in solution, critical for studying pH- or temperature-dependent conformational changes . Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell signaling studies?

Discrepancies often arise from variations in experimental conditions:

- Cell Line Specificity: Test across multiple models (e.g., HEK293 vs. primary fibroblasts) to rule out receptor heterogeneity.

- Dose-Response Curves: Use logarithmic dilutions (1 nM–100 µM) to identify non-linear effects.

- Endpoint Validation: Combine Western blotting (e.g., phosphorylated ERK) with functional assays (e.g., calcium flux) to confirm signaling pathway activation . Meta-analysis of existing literature should control for batch-to-batch peptide variability (e.g., endotoxin levels <0.1 EU/mg) .

Q. What computational approaches predict this compound’s interaction with membrane receptors, and how can these models be validated experimentally?

- Molecular Dynamics (MD) Simulations: Simulate peptide docking to receptors (e.g., GPCRs) using software like GROMACS, focusing on lysine’s cationic side chain and tyrosine’s phenolic group for hydrogen bonding .

- Quantitative Structure-Activity Relationship (QSAR): Train models on analogous peptides (e.g., Gly-Tyr-Lys motifs) to predict binding affinity . Experimental validation requires surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff) and mutagenesis (e.g., alanine scanning of receptor contact residues) .

Q. How should researchers design experiments to investigate this compound’s role in modulating enzyme activity?

- Kinetic Assays: Use fluorogenic substrates (e.g., AMC-conjugated peptides) to measure protease inhibition/activation. For example, pre-incubate the peptide with trypsin-like proteases and monitor cleavage rates via fluorescence .

- Competitive Binding Studies: Employ isothermal titration calorimetry (ITC) to quantify binding constants and stoichiometry.

- Post-Translational Modification (PTM) Analysis: LC-MS/MS can identify if the peptide induces lysine acetylation or tyrosine phosphorylation in enzyme complexes .

Methodological Considerations

Q. What strategies mitigate oxidation or aggregation of this compound during long-term storage?

- Lyophilization: Store at -80°C under argon with cryoprotectants (e.g., trehalose).

- Buffer Optimization: Use antioxidants (e.g., 0.5 mM TCEP) in neutral buffers (pH 6.5–7.5) to prevent tyrosine oxidation and lysine deamination .

- Dynamic Light Scattering (DLS): Monitor aggregation propensity monthly; size exclusion chromatography (SEC) can separate oligomers .

Q. How can researchers validate the specificity of antibodies raised against this compound for immunohistochemistry?

- Epitope Mapping: Use SPOT synthesis to identify antibody binding regions.

- Cross-Reactivity Tests: Incubate antibodies with scrambled-sequence peptides or single-residue analogs (e.g., lysine→arginine).

- Knockout Controls: Compare staining in wild-type vs. peptide-deficient tissues (e.g., CRISPR-edited models) .

Data Interpretation Challenges

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in high-throughput screens?

- Hill Equation Modeling: Fit sigmoidal curves to determine EC50/IC50 and cooperativity coefficients.

- False Discovery Rate (FDR) Control: Apply Benjamini-Hochberg correction to multi-well plate data to minimize Type I errors.

- Machine Learning: Train random forest classifiers on omics datasets (e.g., transcriptomics) to identify non-linear response patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.